2-(Oxan-4-ylformamido)propanoic acid

Description

Properties

IUPAC Name |

2-(oxane-4-carbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-6(9(12)13)10-8(11)7-2-4-14-5-3-7/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEPCBYYGUHQCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Tetrahydro-2H-pyran-4-carboxamido)propanoic acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Tetrahydro-2H-pyran-4-carboxamido)propanoic acid, a heterocyclic compound of increasing interest in medicinal chemistry. The document details its physicochemical properties, with a primary focus on its molecular weight, and presents a detailed, field-proven protocol for its synthesis via amide coupling. Furthermore, this guide explores the rationale behind its use in drug discovery, highlighting the strategic incorporation of the tetrahydropyran motif to enhance pharmacokinetic profiles. Standard analytical methodologies for structural elucidation and purity assessment are also discussed.

Introduction

In the landscape of modern drug discovery, the design and synthesis of novel molecular scaffolds that offer improved physicochemical and pharmacokinetic properties are of paramount importance. 2-(Tetrahydro-2H-pyran-4-carboxamido)propanoic acid emerges as a noteworthy compound, integrating two key structural motifs: the saturated tetrahydropyran (THP) ring and an amino acid-like propanoic acid backbone. The THP moiety is increasingly recognized as a valuable bioisostere for cyclohexyl and other lipophilic groups, offering a means to modulate a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Its introduction can lead to enhanced aqueous solubility and the potential for hydrogen bonding interactions, which can be crucial for target engagement. This guide serves as a detailed resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.

Physicochemical Properties and Molecular Weight

A foundational aspect of any chemical entity in a research and development setting is the precise determination of its physical and chemical properties. These data points are critical for reaction stoichiometry, analytical characterization, and interpretation of biological assay results.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₄ | [1] |

| Molecular Weight | 201.22 g/mol | [1] |

| CAS Number | 1516949-42-0 | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | General knowledge |

The molecular weight of 201.22 g/mol is a critical parameter for all quantitative experimental work, from precisely measuring reagents for synthesis to preparing solutions of known concentrations for biological screening.

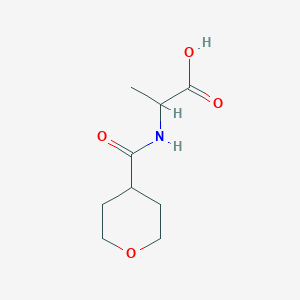

Caption: Chemical structure of 2-(Tetrahydro-2H-pyran-4-carboxamido)propanoic acid.

Synthesis Protocol: Amide Coupling

The synthesis of 2-(Tetrahydro-2H-pyran-4-carboxamido)propanoic acid is most efficiently achieved through a standard amide coupling reaction between Tetrahydro-2H-pyran-4-carboxylic acid and L-Alanine (or D-Alanine for the corresponding stereoisomer). This procedure is a cornerstone of medicinal chemistry and relies on the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Caption: General workflow for the synthesis of the target compound via amide coupling.

Step-by-Step Methodology

-

Reagent Preparation:

-

Dissolve Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add the coupling reagent. Common choices include HATU (1.1 eq) or a combination of EDC (1.2 eq) and HOBt (1.2 eq). The choice of coupling reagent can be critical to avoid side reactions and ensure high yield.

-

Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

-

-

Amine Addition:

-

In a separate flask, prepare a solution of L-Alanine (1.0 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0-3.0 eq) in the same anhydrous solvent. The base is crucial to deprotonate the amine and neutralize the acidic byproducts of the coupling reaction.

-

Add the amine solution dropwise to the activated carboxylic acid solution at 0 °C to control the reaction exotherm.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for 4-16 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

-

Work-up and Isolation:

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

If DCM was used as the solvent, separate the organic layer. If DMF was used, extract the aqueous phase with a suitable organic solvent like Ethyl Acetate.

-

Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization to afford the pure 2-(Tetrahydro-2H-pyran-4-carboxamido)propanoic acid.

-

Analytical Characterization

The structural integrity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy should confirm the presence of all protons in the molecule with the expected chemical shifts and coupling patterns. Key signals would include those for the methyl group of the alanine moiety, the methine proton adjacent to the amide and carboxylic acid, and the characteristic signals of the tetrahydropyran ring protons.

-

¹³C NMR spectroscopy will show the expected number of carbon signals, including the carbonyl carbons of the amide and carboxylic acid.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of the molecule by providing a highly accurate mass measurement that corresponds to the calculated exact mass of C₉H₁₅NO₄.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy can be used to identify the key functional groups. Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the amide and carboxylic acid.

-

-

Purity Analysis:

-

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound. A purity of >95% is generally required for biological testing.

-

Rationale and Applications in Drug Discovery

The strategic combination of a tetrahydropyran ring and a propanoic acid scaffold in 2-(Tetrahydro-2H-pyran-4-carboxamido)propanoic acid is driven by established principles in medicinal chemistry.

Caption: Logical relationship of the structural components to applications in drug discovery.

-

The Tetrahydropyran Advantage: The THP ring is often employed as a bioisosteric replacement for a cyclohexane or other carbocyclic rings. This substitution can lead to several advantages:

-

Improved Solubility: The ether oxygen in the THP ring can act as a hydrogen bond acceptor, which can enhance the aqueous solubility of the molecule. This is a critical factor for oral bioavailability.

-

Metabolic Stability: The THP ring is generally more resistant to metabolic oxidation compared to a cyclohexane ring, which can lead to a longer in vivo half-life.

-

Reduced Lipophilicity: Replacing a methylene group with an oxygen atom reduces the lipophilicity of the scaffold, which can be beneficial for optimizing the overall ADME profile of a drug candidate.

-

-

The Propanoic Acid Scaffold: The propanoic acid portion of the molecule, derived from alanine, provides a versatile handle for further chemical modification. It can serve as:

-

A Pharmacophoric Element: The carboxylic acid and amide groups can participate in key hydrogen bonding interactions with a biological target.

-

A Linker Moiety: This type of structure is commonly used as a linker in the design of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which are a promising new class of therapeutics.

-

The tetrahydropyran moiety is a common feature in a number of approved drugs and clinical candidates, underscoring its utility in drug design. The presence of the pyran ring has been associated with a range of biological activities, including antimicrobial and anticancer effects.

Conclusion

2-(Tetrahydro-2H-pyran-4-carboxamido)propanoic acid is a well-defined chemical entity with a straightforward and scalable synthetic route. Its molecular weight of 201.22 g/mol is a key parameter for its use in a laboratory setting. The strategic incorporation of the tetrahydropyran ring makes this and related compounds attractive building blocks for the development of new therapeutics with potentially superior pharmacokinetic properties. This technical guide provides the foundational knowledge for the synthesis, characterization, and rational application of this compound in drug discovery and development programs.

References

- Mahdavi, S. M., et al. (2015). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research, 14(3), 891–901.

-

MDPI. Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. [Link]

-

ResearchGate. Synthesis and biological evaluation of analogs of the tetrahydropyran acetogenin, muconin. [Link]

-

PubMed. Synthesis and biological evaluation of strained unusual amino acid containing tetrapeptides as potential antidepressant agents. [Link]

-

PMC. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. [Link]

Sources

Tetrahydropyran-4-carboxylic acid alanine derivative structure

An In-depth Technical Guide to the Structure, Synthesis, and Characterization of N-(Tetrahydro-2H-pyran-4-carbonyl)-L-alanine

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Foreword: Beyond the Flat Line

In the landscape of medicinal chemistry, success is etched in the nuanced contours of molecular architecture. We move beyond simple two-dimensional representations to embrace the spatial arrangements and electronic properties that govern a molecule's interaction with its biological target. The tetrahydropyran (THP) ring is a paramount example of such a scaffold. Often considered a bioisosteric replacement for a cyclohexyl group, its true value lies in a subtle yet profound shift in properties: the introduction of a conformationally constrained ether.[1] This feature reduces lipophilicity and introduces a key hydrogen bond acceptor, fundamentally altering a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

This guide provides an in-depth technical exploration of a specific, yet broadly applicable, molecular construct: the amide derivative of tetrahydropyran-4-carboxylic acid and the proteinogenic amino acid, L-alanine. We will dissect its structure, provide a field-proven protocol for its synthesis, and detail the analytical workflows required to validate its identity and purity. This document is designed not as a mere recitation of facts, but as a self-validating system of logic and causality, empowering researchers to confidently build upon this foundational chemical motif.

Chapter 1: The Core Molecular Scaffolds

The Tetrahydropyran-4-carboxylic Acid Moiety: A Privileged Scaffold

Tetrahydropyran (THP), in its substituted forms, is a cornerstone of modern drug design.[2] Unlike its acyclic ether counterparts, the THP ring possesses a lower conformational entropy, which can be advantageous for binding to biological targets.[1] The oxygen atom is not merely a passive substitution for a methylene group; it serves as a potential hydrogen bond acceptor, capable of forming tighter drug-enzyme binding interactions.[1]

Tetrahydropyran-4-carboxylic acid (THP-4-CA) is a particularly valuable building block.[3][4] It presents a rigid, saturated heterocyclic system with a carboxylic acid functional group positioned for straightforward derivatization, most commonly through amide bond formation.[5] Its incorporation into drug candidates has been shown to improve pharmacokinetic properties, making it a "medicinally privileged molecule."[1][2]

L-Alanine: The Chiral Linker

L-Alanine is a non-essential, proteinogenic amino acid characterized by its simple methyl side chain.[6][7][8] Its small, non-polar nature makes it an excellent candidate for use as a fundamental linker or structural component in peptidomimetics.[9]

The critical feature of L-alanine in this context is its stereochemistry. The L-isomer is the form predominantly found in nature and recognized by biological systems.[7][9] The primary amine of alanine serves as the nucleophile for the amide bond formation, while its own carboxylic acid group offers a handle for further elongation or modification. The interchangeability of L-alanine with its metabolic precursor, pyruvate, underscores its central role in metabolism.[8][9] While this guide focuses on the L-isomer, the use of D-alanine is a common strategy in medicinal chemistry to increase peptide stability against enzymatic degradation.

Chapter 2: Synthesis and Purification of N-(Tetrahydro-2H-pyran-4-carbonyl)-L-alanine

The synthesis of the target molecule is achieved through a standard peptide coupling reaction. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at room temperature, as a simple acid-base reaction forms a highly unreactive carboxylate salt.[10] Therefore, the carboxylic acid must first be "activated" to create a species susceptible to nucleophilic attack by the amine.[5][11]

The Rationale for Reagent Selection: A HATU-Mediated Coupling

For this synthesis, we select HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)) as the coupling reagent.

-

Why HATU? HATU is a third-generation aminium-based coupling reagent known for its high efficiency, fast reaction times, and ability to suppress racemization, which is critical when working with chiral amino acids like L-alanine.[12][13][14] It is superior to many older reagents, especially for hindered or less reactive substrates.[12]

-

Mechanism of Action: The reaction is initiated by a non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine) , which deprotonates the carboxylic acid.[15] The resulting carboxylate anion attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt. This activated intermediate is then readily attacked by the primary amine of L-alanine to form the stable amide bond.[12][16]

Detailed Experimental Protocol: Synthesis

Reaction Scheme: Tetrahydropyran-4-carboxylic acid + L-Alanine → N-(Tetrahydro-2H-pyran-4-carbonyl)-L-alanine

Materials & Reagents:

-

Tetrahydropyran-4-carboxylic acid (1.0 eq)

-

L-Alanine methyl ester hydrochloride (1.05 eq) Note: The ester is used to protect the alanine carboxyl group; it will be saponified in a subsequent step.

-

HATU (1.1 eq)

-

DIPEA (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Lithium Hydroxide (LiOH)

-

Tetrahydrofuran (THF) / Water

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Tetrahydropyran-4-carboxylic acid (1.0 eq), L-Alanine methyl ester hydrochloride (1.05 eq), and HATU (1.1 eq).

-

Solvation: Dissolve the solids in anhydrous DMF to a concentration of approximately 0.2 M.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq) dropwise. The initial equivalent of DIPEA neutralizes the HCl salt of the alanine ester, while the subsequent two equivalents facilitate the coupling reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

-

Aqueous Workup: Dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x). This sequence removes unreacted starting materials, excess reagents, and DMF.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(Tetrahydro-2H-pyran-4-carbonyl)-L-alanine methyl ester.

-

Saponification (Ester Hydrolysis): Dissolve the crude ester in a mixture of THF and water (e.g., 3:1 ratio). Add Lithium Hydroxide (1.5 eq) and stir at room temperature for 1-3 hours until the ester is fully consumed (monitor by TLC/LC-MS).

-

Final Acidification and Extraction: Acidify the mixture to pH ~2-3 with 1M HCl. Extract the product with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo to yield the final product.

Purification Workflow

The crude product from the synthesis typically requires purification to meet standards for biological testing or further synthetic steps. Column chromatography is the most common method.[17]

Caption: Synthesis and Purification Workflow Diagram.

Purification Protocol (Silica Gel Chromatography):

-

Column Packing: Prepare a silica gel column using a suitable solvent system. A gradient of ethyl acetate in hexanes, often with 0.5-1% acetic acid added to the mobile phase to ensure the carboxylic acid product remains protonated and elutes cleanly, is a good starting point.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.

-

Elution: Run the column, collecting fractions.

-

Analysis: Analyze the collected fractions by TLC, staining with an appropriate agent (e.g., potassium permanganate) to visualize the spots.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified N-(Tetrahydro-2H-pyran-4-carbonyl)-L-alanine as a solid or oil.

Chapter 3: Structural Characterization and Validation

Confirming the structure and purity of the synthesized molecule is a non-negotiable step that underpins the trustworthiness of any subsequent data. A combination of spectroscopic methods provides a self-validating system where each technique corroborates the findings of the others.[18]

Caption: Relationship between Synthesis and Analytical Validation.

Spectroscopic Data (Expected)

-

¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for confirming the covalent structure.[19][20] Key expected signals include:

-

Amide N-H: A broad singlet or doublet (due to coupling with the adjacent Cα-H) typically between δ 6.0-8.5 ppm.

-

Alanine Cα-H: A multiplet (quartet or quintet) around δ 4.3-4.7 ppm.

-

THP Protons (O-CH₂): Two multiplets corresponding to the axial and equatorial protons adjacent to the ring oxygen, typically around δ 3.8-4.1 ppm and δ 3.3-3.5 ppm.

-

Alanine CH₃: A doublet around δ 1.3-1.5 ppm, coupled to the Cα-H.

-

THP CH₂ Protons: A series of multiplets for the remaining ring protons between δ 1.5-2.0 ppm.

-

Carboxylic Acid OH: A very broad singlet, often not observed, >10 ppm.

-

-

¹³C NMR Spectroscopy: This confirms the carbon skeleton.[18][19]

-

Amide Carbonyl (C=O): δ 174-178 ppm.

-

Carboxylic Acid Carbonyl (C=O): δ 172-176 ppm.

-

THP Carbons (O-CH₂): δ ~67 ppm.

-

Alanine Cα: δ ~49 ppm.

-

THP C4 and other CH₂ carbons: δ 25-45 ppm.

-

Alanine CH₃: δ ~18 ppm.

-

-

Mass Spectrometry (MS): This provides the molecular weight, offering definitive confirmation of the compound's identity.[19][21] For high-resolution mass spectrometry (HRMS), the measured mass should be within 5 ppm of the calculated exact mass.

-

Expected [M+H]⁺: 216.1230 for C₁₀H₁₈NO₄⁺

-

Expected [M-H]⁻: 214.1085 for C₁₀H₁₄NO₄⁻

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for confirming the presence of key functional groups.[18][21]

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

N-H Stretch (Amide): A sharp to moderately broad peak around 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid & Amide): Strong, sharp absorptions around 1700-1730 cm⁻¹ and 1640-1670 cm⁻¹, respectively.

-

Physicochemical Properties

The following table summarizes the key calculated and expected properties of the target molecule.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₇NO₄ | Calculated |

| Molecular Weight | 215.25 g/mol | Calculated |

| Appearance | White to off-white solid | Expected |

| cLogP | -0.5 to 0.5 | Estimated |

| Stereochemistry | (S)-configuration | From L-Alanine |

| Solubility | Soluble in Methanol, DMSO, Water | Expected[22] |

Chapter 4: Applications in Drug Discovery

The N-(Tetrahydro-2H-pyran-4-carbonyl)-L-alanine derivative is more than a simple chemical compound; it is a versatile scaffold with direct applications in several areas of drug discovery.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight under 250 g/mol and a balanced LogP, this molecule is an ideal candidate for a fragment library. The THP ring provides a rigid vector for exploration, while the alanine moiety offers points for synthetic elaboration.

-

Bioisosteric Replacement: As previously discussed, the THP group serves as a superior bioisostere for cyclohexane or other lipophilic groups, offering a proven method to enhance the ADME properties of a lead compound.[1][23]

-

Linker Chemistry: The structure can act as a simple, rigid linker in more complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), where precise spatial orientation is critical.[24]

-

Scaffold for Library Synthesis: The terminal carboxylic acid of the alanine unit is a synthetic handle that allows for the rapid generation of a library of diverse amides, enabling thorough exploration of the surrounding chemical space to improve potency and selectivity.[25]

Conclusion

This guide has provided a comprehensive framework for understanding, synthesizing, and validating N-(Tetrahydro-2H-pyran-4-carbonyl)-L-alanine. By detailing the causal logic behind experimental choices—from the selection of the THP scaffold to the use of HATU as a coupling agent—we establish a protocol that is not only repeatable but also adaptable. The analytical methods described form an integrated, self-validating workflow, ensuring the scientific integrity of the final compound. For the medicinal chemist, this molecule represents a well-characterized, sp³-rich starting point for the development of novel therapeutics with potentially superior pharmacokinetic profiles.

References

-

J&K Scientific LLC. (2023, December 20). L-Alanine Properties. Retrieved from J&K Scientific website. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]

-

American Chemical Society. (2018, October 29). L-Alanine. Retrieved from ACS website. [Link]

-

Sabila, J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2218–2221. [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from Chemistry Steps website. [Link]

-

Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. [Link]

-

The Biology Project, University of Arizona. (n.d.). Alanine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). L-Alanine. PubChem Compound Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt [Image]. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from HepatoChem website. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from Aapptec website. [Link]

-

G.A. B-S, et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51630-51636. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tetrahydropyran-4-carboxylic Acid: Synthesis, Properties, and Applications as a Fine Chemical Intermediate. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Volume 8, Issue 1. [Link]

-

Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). Tetrahydropyran-4-carboxylic Acid CAS 5337-03-1. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparative isolation and purification of amides from the fruits of Piper longum L. by upright counter-current chromatography and reversed-phase liquid chromatography. Retrieved from [Link]

-

DergiPark. (2020). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. Sinop University Journal of Natural Sciences, 5(2), 123-132. [Link]

-

Chapman, K. D., et al. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules, 26(21), 6431. [Link]

-

Spencer, J., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]

-

ResearchGate. (n.d.). What is the best technique for amide purification?. Retrieved from [Link]

-

Andreani, A., et al. (2012). Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy. PLoS ONE, 7(3), e33239. [Link]

-

R-C, G., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. [Link]

-

Ramachandran, P. V., et al. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry. [Link]

-

Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]

-

Cole, A. G., et al. (2022). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. ACS Medicinal Chemistry Letters, 13(12), 1951–1957. [Link]

-

ResearchGate. (n.d.). Carsten Jessen Research Profile. Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. What is Tetrahydropyran?_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. hepatochem.com [hepatochem.com]

- 6. L-Alanine | 56-41-7 [chemicalbook.com]

- 7. acs.org [acs.org]

- 8. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Amino Acids - Alanine [biology.arizona.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 12. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 13. peptide.com [peptide.com]

- 14. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. mdpi.com [mdpi.com]

- 20. Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. jk-sci.com [jk-sci.com]

- 23. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 25. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2-(Oxan-4-ylformamido)propanoic acid in Modern Peptide Synthesis

Introduction: A Novel Building Block for Advanced Peptide Therapeutics

In the landscape of drug discovery and development, the synthesis of novel peptides with tailored properties remains a cornerstone of innovation. The incorporation of unnatural amino acids and specialized building blocks is a key strategy for enhancing the therapeutic profile of peptide-based drugs, including their stability, selectivity, and pharmacokinetic properties.[] 2-(Oxan-4-ylformamido)propanoic acid emerges as a noteworthy building block in this context. This molecule is an N-acylated derivative of alanine, where the amino group is protected by a formyl group substituted with an oxane (tetrahydropyran) ring.

The presence of the tetrahydropyran (THP) moiety is of particular interest. The THP ring is a recognized bioisostere of cyclohexane and its incorporation into drug candidates has been shown to improve absorption, distribution, metabolism, and excretion (ADME) profiles.[2] It can also introduce a polar oxygen heteroatom, potentially leading to tighter drug-enzyme binding interactions.[2] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this compound in peptide synthesis, offering detailed protocols and insights into its potential advantages.

Chemical Properties and Structure

This compound is a non-standard amino acid derivative with the following key characteristics:

| Property | Value | Source |

| CAS Number | 1516949-42-0 | [3] |

| Molecular Formula | C9H15NO4 | [3] |

| Molecular Weight | 201.22 g/mol | [3] |

The structure consists of a propanoic acid backbone, corresponding to alanine, where the alpha-amino group is acylated with tetrahydropyran-4-carboxylic acid. This N-acyl group serves as a protecting group for the amine, preventing its unwanted participation in side reactions during peptide coupling.[4][5][6]

Strategic Applications in Peptide Synthesis

The unique structure of this compound offers several potential advantages in the design of peptide therapeutics:

-

Modulation of Physicochemical Properties : The introduction of the oxane ring can enhance the solubility and polarity of the resulting peptide, which can be beneficial for its pharmacokinetic profile.[2]

-

Conformational Constraint : The cyclic nature of the oxane group can impart a degree of conformational rigidity to the peptide backbone, which can be exploited to favor a specific bioactive conformation.

-

Bioisosteric Replacement : The tetrahydropyran group can serve as a bioisostere for other cyclic systems, allowing for the fine-tuning of biological activity and selectivity.[2]

-

Novel Chemical Space : The use of this building block allows for the exploration of novel chemical space, potentially leading to the discovery of peptides with unique biological activities.

Experimental Protocols

The following protocols are representative and based on established principles of solution-phase and solid-phase peptide synthesis.[6] Optimization may be required for specific peptide sequences and scales.

Protocol 1: Solution-Phase Peptide Coupling

This protocol describes the coupling of this compound to the N-terminus of a protected amino acid or peptide in solution.

Materials:

-

This compound

-

C-terminally protected amino acid or peptide (e.g., H-Gly-OMe.HCl)

-

Coupling reagent: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Additive: 1-Hydroxybenzotriazole (HOBt)

-

Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolution: Dissolve this compound (1.1 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

-

Activation: Cool the solution to 0 °C in an ice bath. Add the coupling reagent (DCC or EDC, 1.1 equivalents) and stir for 15-20 minutes to pre-activate the carboxylic acid.

-

Neutralization: In a separate flask, dissolve the C-terminally protected amino acid or peptide hydrochloride salt (1.0 equivalent) in DCM or DMF and add DIPEA or TEA (1.2 equivalents) to neutralize the salt.

-

Coupling: Add the neutralized amino component to the activated this compound solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up:

-

If using DCC, filter off the dicyclohexylurea (DCU) precipitate.

-

Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Workflow for Solution-Phase Peptide Coupling

Caption: Solution-phase peptide coupling workflow.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol outlines the incorporation of this compound as the N-terminal residue in a peptide synthesized on a solid support.

Materials:

-

Fmoc-protected amino acid loaded resin (e.g., Fmoc-Gly-Wang resin)

-

20% Piperidine in DMF (for Fmoc deprotection)

-

This compound

-

Coupling reagents: HBTU/HOBt or HATU

-

Base: DIPEA

-

Solvents: DMF, DCM

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents), HBTU/HATU (3 equivalents), and HOBt (if using HBTU, 3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the activation mixture and agitate for 2 minutes.

-

Add the activated mixture to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Workflow for N-terminal Capping in SPPS

Caption: SPPS workflow for N-terminal modification.

Considerations for Deprotection

The 2-(Oxan-4-ylformamido) group is an N-acyl protecting group, which is generally stable under the conditions used for Fmoc and Boc removal.[4][5] The amide bond of this group would likely require harsh conditions for cleavage, such as strong acid or base hydrolysis, which could also cleave the peptide bonds. Therefore, this compound is best suited for applications where the N-terminal modification is a permanent feature of the final peptide, such as in N-terminal capping or as an integral part of the pharmacophore.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of modified peptides. Its tetrahydropyran moiety offers a strategic tool for enhancing the drug-like properties of peptide therapeutics. The protocols provided herein offer a solid foundation for the incorporation of this compound into both solution-phase and solid-phase peptide synthesis campaigns. As with any non-standard building block, empirical optimization of coupling and, if necessary, cleavage conditions is recommended to achieve optimal results in the synthesis of specific target peptides. The exploration of such unique chemical entities will undoubtedly continue to drive innovation in the field of peptide-based drug discovery.

References

- Vertex AI Search, "Amino Acid Deriv

- RSC Publishing, "C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function - Organic & Biomolecular Chemistry"

- PharmaBlock, "Tetrahydropyrans in Drug Discovery"

- Chemistry LibreTexts, "25.8: Peptide Synthesis"

- Synblock, "CAS 1516949-42-0 | 2-[(oxan-4-yl)formamido]propanoic acid"

- Wikipedia, "Peptide synthesis"

- ACS Publications, "The Use of N-Formylamino Acids in Peptide Synthesis | Journal of the American Chemical Society"

- ResearchGate, "Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry"

- PubMed Central, "Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic deriv

- BOC Sciences, "Unn

Sources

Application Notes & Protocols: Strategic Selection of Reagents for Coupling 2-(Oxan-4-ylformamido)propanoic Acid to Amines

Introduction: The Critical Role of Amide Bond Formation

The formation of an amide bond via the condensation of a carboxylic acid and an amine is arguably the most performed reaction in medicinal chemistry and drug development.[1] This linkage is the cornerstone of peptides and proteins and is prevalent in a vast array of pharmaceuticals. The target molecule, 2-(Oxan-4-ylformamido)propanoic acid (CAS 1516949-42-0), presents a typical substrate featuring a carboxylic acid moiety that requires activation for efficient coupling with a primary or secondary amine.[2]

Direct condensation of a carboxylic acid and an amine is kinetically slow and thermodynamically challenging due to the formation of a non-reactive ammonium carboxylate salt.[3] Therefore, the process necessitates a "coupling reagent" to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.[4][5][6]

The choice of coupling reagent is a critical decision that can profoundly impact reaction efficiency, yield, purification ease, and the preservation of stereochemical integrity, especially at the α-carbon of the propanoic acid moiety.[7] This guide provides an in-depth analysis of the most effective and commonly used coupling reagents, detailing their mechanisms, operational protocols, and strategic selection criteria for coupling this compound.

Pillar 1: Understanding the Mechanism of Activation

The fundamental principle behind all coupling reagents is the in-situ generation of a highly reactive ester or similar acyl species.[8] This activated intermediate is then consumed by the amine nucleophile to form the stable amide bond. The major classes of coupling reagents achieve this through different mechanistic pathways, each with distinct advantages and drawbacks.

Workflow: General Amide Coupling

The overall process, regardless of the specific reagent, follows a consistent workflow from starting materials to the final product.

Caption: General workflow for amide bond formation.

Pillar 2: A Comparative Guide to Premier Coupling Reagents

The selection of a coupling reagent should be tailored to the specific amine, reaction scale, and purity requirements. Below is a detailed examination of three major classes of reagents.

Carbodiimides: The Workhorse Reagents

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are cost-effective and widely used.[8] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[9][10]

Mechanism of Action (EDC/NHS): The O-acylisourea intermediate is unstable and prone to hydrolysis and racemization.[9] To mitigate this, an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is almost always included.[9][11][12] These additives intercept the O-acylisourea to form a more stable, semi-isolable active ester (e.g., NHS-ester), which then reacts cleanly with the amine.[9][13][14]

Caption: EDC/NHS activation and coupling pathway.

Protocol 1: General Procedure for EDC/NHS Coupling This protocol is a robust starting point for coupling this compound.

-

Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and N-hydroxysuccinimide (NHS) (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M).

-

Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) in one portion. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure formation of the NHS ester.

-

Coupling: Add the desired amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq) to liberate the free amine.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress using TLC or LC-MS.

-

Workup: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.[15]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Uronium/Aminium Salts: The High-Efficiency Reagents

Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are renowned for their high efficiency, fast reaction times, and ability to suppress racemization.[11][16] They are particularly effective for coupling sterically hindered substrates or electron-deficient amines.[17]

Mechanism of Action (HATU): In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which rapidly reacts with the amine.[16][18] The azabenzotriazole moiety (OAt) is an excellent leaving group, and the pyridine nitrogen within it is thought to catalyze the aminolysis step.[18]

Protocol 2: High-Efficiency Coupling with HATU This method is recommended for challenging or valuable amines where high yield is paramount.

-

Preparation: Under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1-0.5 M).[16]

-

Pre-activation: Cool the solution to 0 °C. Add DIPEA (3.0 eq) dropwise.[16] Stir the mixture at 0 °C for 15-30 minutes. This pre-activation step is crucial for generating the active ester.

-

Coupling: Add the amine (1.1 eq) to the activated mixture.[16]

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction is typically much faster than with EDC. Monitor by TLC or LC-MS.[16]

-

Workup & Purification: Follow the same procedure as described in Protocol 1. The byproducts of HATU (tetramethylurea and HOAt) are generally water-soluble and easily removed during the aqueous workup.

Phosphonium Salts: The Robust Alternatives

Phosphonium salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are powerful coupling reagents that function similarly to uronium salts.[7] A key advantage is that they do not react with the free amino group of the amine component, which can be an issue with some uronium reagents.[1]

Mechanism of Action (PyBOP): The reaction is initiated by the deprotonation of the carboxylic acid by a base (e.g., DIPEA). The carboxylate then attacks PyBOP to form an activated HOBt ester intermediate, liberating tris(pyrrolidin-1-yl)phosphine oxide as a byproduct.[7][15] This active ester is then attacked by the amine to form the amide.[15]

Protocol 3: Coupling with PyBOP PyBOP is a reliable choice, especially as a safer alternative to its carcinogenic predecessor, BOP.[7]

-

Preparation: To a solution of this compound (1.0 eq), the amine (1.2 eq), and DIPEA (1.5 eq) in anhydrous DMF, cool to 0 °C.[15]

-

Activation & Coupling: Add PyBOP (1.2 eq) to the cooled solution.[15]

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.[15]

-

Workup & Purification: Follow the general workup procedure described in Protocol 1. The phosphine oxide byproduct is removed during the aqueous washes and chromatography.[15]

Pillar 3: Data-Driven Reagent Selection

To facilitate an informed choice, the following table summarizes the key characteristics of the discussed reagents.

| Reagent Class | Example(s) | Relative Cost | Reactivity | Racemization Risk | Byproduct Removal | Key Application |

| Carbodiimide | EDC, DCC | Low | Moderate | Moderate (Reduced by Additives) | Easy (EDC), Difficult (DCC) | General purpose, large-scale synthesis[19][20] |

| Uronium/Aminium | HATU, HBTU | High | Very High | Very Low | Easy (Water Soluble) | Hindered substrates, valuable amines, rapid coupling[5][17] |

| Phosphonium | PyBOP | High | High | Low | Easy (Water Soluble) | Alternative to uronium salts, suppresses side reactions[7][21] |

Troubleshooting Common Issues

-

Low Yield: If yields are low, especially with electron-deficient or sterically hindered amines, switching from EDC/NHS to a more powerful reagent like HATU is the primary solution.[17][22] Ensure all reagents are anhydrous, as water will hydrolyze the activated intermediates.[23]

-

Side Reactions: The formation of N-acylurea byproduct can occur with carbodiimides. Using additives like HOBt or NHS is crucial to minimize this.[5] Phosphonium reagents like PyBOP are less prone to side reactions involving the amine component.[1]

-

Racemization: For chiral carboxylic acids, racemization is a significant concern. Uronium and phosphonium reagents containing HOAt or HOBt moieties (like HATU and PyBOP) are specifically designed to suppress epimerization.[7][11][12] Performing the reaction at lower temperatures (starting at 0 °C) is also beneficial.

Conclusion

The successful coupling of this compound to an amine is readily achievable with the appropriate choice of reagent and protocol. For routine syntheses with simple amines, EDC/NHS offers a cost-effective and reliable method. For more challenging substrates, or when reaction time and yield are critical, the superior reactivity of HATU justifies its higher cost. PyBOP stands as a robust and safe alternative, providing high efficiency and minimal side reactions. By understanding the underlying mechanisms and following these validated protocols, researchers can confidently and efficiently synthesize the desired amide products for their drug discovery and development programs.

References

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Organic Process Research & Development. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

-

Bn. (2026). Peptide Formation: Unveiling The PyBOP Mechanism. Retrieved from [Link]

-

Request PDF. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

-

RSC Publishing. (n.d.). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. Retrieved from [Link]

-

G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction mechanism of the EDC-catalyzed amidation. Retrieved from [Link]

-

Wikipedia. (n.d.). HATU. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. Retrieved from [Link]

-

Ocean NanoTech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

-

Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]

-

Accounts of Chemical Research. (n.d.). Ynamide Coupling Reagents: Origin and Advances. Retrieved from [Link]

-

Organic Syntheses. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). PyBOP. Retrieved from [Link]

-

amphoteros. (2014). Uphill battles in amide couplings. Retrieved from [Link]

-

Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

-

ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Ynamide Coupling Reagents: Origin and Advances. Retrieved from [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. CAS 1516949-42-0 | 2-[(oxan-4-yl)formamido]propanoic acid - Synblock [synblock.com]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 5. bachem.com [bachem.com]

- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. peptide.com [peptide.com]

- 12. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 13. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 18. HATU - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. semanticscholar.org [semanticscholar.org]

- 21. Peptide Formation: Unveiling The PyBOP Mechanism [data.bn.dk]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 2-(Oxan-4-ylformamido)propanoic Acid

Case ID: CAS-1516949-42-0-SOL Subject: 2-(Oxan-4-ylformamido)propanoic acid (also known as 2-[(oxan-4-yl)formamido]propanoic acid) Classification: Peptidomimetic Building Block / Carboxylic Acid Derivative Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: The "Brick Dust" Paradox

Welcome. You are likely here because This compound is behaving like "brick dust" in your assay buffers—floating as a suspension despite your best vortexing efforts—or crashing out of solution the moment you dilute your DMSO stock into media.[1]

As a Senior Application Scientist, I see this frequently with amide-linked carboxylic acids. This molecule is not merely a lipophilic chunk; it is a "molecular chameleon." It possesses a tetrahydropyran (oxane) ring (polar-lipophilic), a rigid amide linker (strong hydrogen bond donor/acceptor), and a carboxylic acid tail (pH-dependent ionization).[1]

The high lattice energy provided by the amide bond often overrides the polarity of the oxane ring, leading to poor intrinsic solubility (

Module 1: Aqueous Solubility & pH Control

User Issue: "I added the powder to water/PBS, and it just sits at the bottom. Sonication didn't help."

Root Cause Analysis

The terminal carboxylic acid has a

-

At pH < 4.0: The molecule is protonated (neutral).[1] In this state, the amide bonds stack efficiently (intermolecular H-bonding), creating a stable, insoluble crystal lattice.[1]

-

At pH > 6.0: The carboxylic acid deprotonates to a carboxylate anion (

).[1] This charge repulsion breaks the lattice energy, allowing hydration.

Troubleshooting Protocol: The "pH Swing" Method

Do not attempt to dissolve this compound directly in neutral water.

-

Suspend: Weigh the target amount of powder into 80% of the final volume of water.

-

Basify: Add 1.0 M NaOH dropwise while monitoring pH.

-

Target: pH 9.0 – 10.0. The solution should turn clear as the salt forms.

-

-

Stabilize: Add the buffer components (e.g., PBS concentrate) after dissolution.

-

Back-Titrate (Carefully): Slowly lower the pH to your assay target (e.g., 7.4) using dilute HCl.[1]

-

Warning: Do not cross the "Solubility Cliff" (approx pH 4.5).[1] If you go too low, it will precipitate irreversibly.

-

Decision Logic: Solubility Workflow

Figure 1: Decision tree for aqueous dissolution based on the ionization state of the carboxylic acid tail.

Module 2: Stock Solutions & The "Parachute" Effect

User Issue: "My 10 mM DMSO stock is clear, but when I dilute it 1:1000 into cell media, it precipitates immediately."

Root Cause Analysis

This is the "Parachute Failure."

-

The Mechanism: DMSO is a polar aprotic solvent that disrupts the amide H-bonds.[1] When you dump this into water (polar protic), the DMSO molecules rapidly hydrate, leaving the drug molecules "naked."

-

The Crash: The drug molecules find each other faster than they find the water structure, reforming the crystal lattice (precipitation) before they can ionize.

Troubleshooting Protocol: The Intermediate Dilution Step

Never dilute directly from 100% DMSO to 100% Aqueous Buffer if the concentration is near the solubility limit.

The "Step-Down" Protocol:

-

Stock: 10 mM in DMSO.

-

Intermediate: Dilute 1:10 into PEG-400 or Propylene Glycol (Result: 1 mM).

-

Why? These solvents bridge the dielectric gap between DMSO and water.

-

-

Final: Dilute the Intermediate 1:100 into pre-warmed (37°C) Media.

-

Result: 10 µM final concentration. The transition is smoother, preventing immediate nucleation.

-

Solvent Compatibility Table

| Solvent System | Solubility Rating | Application | Notes |

| DMSO (100%) | High (>50 mM) | Stock Storage | Hygroscopic; keep sealed.[1] |

| Ethanol | Moderate | Evaporation | Good for coating plates; poor for stocks. |

| PBS (pH 7.4) | Low (<1 mM) | Assay Buffer | Requires pre-ionization (see Module 1).[1] |

| PEG-400 | High | Co-solvent | Excellent "bridge" solvent for dilutions.[1] |

| 0.1 M NaOH | Very High | Dissolution | Use for initial solubilization only. |

Module 3: Advanced Formulation (In Vivo / High Concentration)

User Issue: "I need to inject this at 10 mg/kg IP/IV. The volume is too high for a DMSO stock."

Root Cause Analysis

For animal studies, you cannot use high percentages of DMSO (toxicity).[1] You need a true aqueous solution at neutral pH. The free acid form is insufficient.

Solution: In Situ Salt Formation

Transform the "Acid" into a "Sodium Salt" to maximize

Protocol: Sodium Salt Preparation

-

Calculate the molar mass of the compound (~201.22 g/mol ).

-

Weigh the compound (e.g., 20 mg ~ 0.1 mmol).

-

Add 0.95 equivalents of Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

).-

Crucial: Do not add excess base (keeping it slightly acidic prevents hydrolysis of the amide bond).[1]

-

-

Lyophilize (freeze-dry) this solution.

-

Result: You now have the Sodium Salt of 2-(Oxan-4-ylformamido)propanoate.[1] This powder will dissolve instantly in saline.

Alternative: Cyclodextrin Complexation

If salt formation fails (due to common ion effect in saline), use HP-

-

Why? The oxane ring fits into the lipophilic cavity of the cyclodextrin, while the hydroxyls on the outside keep it soluble in water.

-

Recipe: 20% (w/v) HP-

-CD in Saline. Vortex the compound in this vehicle for 20 minutes.

Frequently Asked Questions (FAQ)

Q: Can I heat the solution to speed up dissolution? A: Caution. While heat increases kinetic solubility, this molecule contains an amide bond . Prolonged heating (>60°C) in acidic or basic conditions can hydrolyze the amide, cleaving the molecule into Tetrahydropyran-4-carboxylic acid and Alanine.[1] Keep temperatures below 40°C.

Q: Why does the solution turn cloudy after 24 hours at 4°C? A: This is Ostwald Ripening . The "metastable" supersaturated solution you created is slowly reverting to its stable crystalline form.

-

Fix: Store assay plates at room temperature if possible, or prepare fresh. Do not freeze-thaw aqueous dilutions.[1]

Q: Is this compound light sensitive? A: Generally, amide/carboxylic acids are stable to light. However, the ether linkage in the oxane ring can be susceptible to peroxidation over long periods. Store solid powder at -20°C in the dark.

References

-

PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link] (Note: Link directs to the closest structural analog entry for verification of physicochemical class).[1]

-

Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for pH-dependent solubility profiles).

- Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption. European Journal of Pharmaceutical Sciences.

-

Savjani, K. T., et al. (2012).[2] Drug Solubility: Importance and Enhancement Techniques.[2][3][4] ISRN Pharmaceutics. Available at: [Link]

(Disclaimer: This guide is based on the physicochemical properties of the specified functional groups: Tetrahydropyran, Amide, and Carboxylic Acid. Always verify stability with LC-MS during formulation development.)

Sources

- 1. Propanoic acid, 2-(((1-(2-amino-4-thiazolyl)-2-((2-methyl-4-oxo-1-sulfo-3-azetidinyl)amino)-2-oxoethylidene)amino)oxy)-2-methyl-, trans- | C13H17N5O8S2 | CID 54117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Technical Support Center: Optimizing Tetrahydropyran Amide Formation

Welcome to the technical support guide for the synthesis of tetrahydropyran (THP) amides. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this crucial transformation. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective coupling reagents for forming THP amides?

A1: The choice of coupling reagent is critical and depends on factors like the steric hindrance of your THP-carboxylic acid and amine, potential for side reactions, and desired reaction conditions.[1] Reagents are generally categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.[1][2]

-

Carbodiimides (e.g., EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to its water-soluble urea byproduct, which simplifies purification via aqueous workup.[3] Dicyclohexylcarbodiimide (DCC) is also effective, but its dicyclohexylurea (DCU) byproduct is often insoluble, requiring removal by filtration.[4] These are often used with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to increase efficiency and suppress side reactions like racemization.

-

Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for high reactivity and fast reaction times, making them suitable for challenging or sterically hindered couplings.[5][6] They operate by forming highly reactive OAt-active esters.[5]

-

Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another powerful reagent, particularly effective for difficult couplings and minimizing racemization.[6]

-

Propylphosphonic Anhydride (T3P®): T3P® is an excellent modern reagent known for high yields, low epimerization risk, and exceptionally clean workups, as its byproducts are water-soluble.[7][8][9] It's a strong dehydrating agent that activates the carboxylic acid.[7][8]

Q2: How do I select the appropriate solvent for my THP amide coupling reaction?

A2: Anhydrous polar aprotic solvents are generally the preferred choice as they effectively dissolve most reactants while not interfering with the reaction.[1][10] The presence of water can lead to the hydrolysis of activated intermediates, reducing your yield.[1]

Commonly used solvents include:

Recent studies have highlighted greener alternatives like 2-MeTHF and ethyl acetate (EtOAc) as effective replacements for DMF and DCM in many amide coupling reactions.[11][12] The choice can influence reaction rates and the solubility of reactants and byproducts, so it may require empirical optimization.[1][11]

Q3: What is the general mechanism for amide bond formation using these reagents?

A3: The overall process involves the "activation" of the carboxylic acid to make it more electrophilic, allowing the amine to attack the carbonyl carbon.[2]

-

Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate.

-

Nucleophilic Attack: The amine's lone pair of electrons attacks the carbonyl carbon of the activated intermediate.

-

Bond Formation & Byproduct Release: A tetrahedral intermediate is formed, which then collapses to form the stable amide bond and release the coupling reagent byproduct (e.g., a urea for carbodiimides, tetramethylurea for HATU).[3][5]

The use of additives like HOBt or HOAt intercepts the initial O-acylisourea intermediate (from carbodiimides) to form a more stable active ester, which is less prone to side reactions before the amine can react.[3][5]

Troubleshooting Guide

Problem: My reaction is extremely slow or has stalled, showing low conversion even after extended time.

This is one of the most common issues in amide synthesis, often stemming from poor carboxylic acid activation, low amine nucleophilicity, or steric hindrance.[1]

Possible Causes & Solutions:

-

Insufficient Carboxylic Acid Activation:

-

Diagnosis: You observe a significant amount of unreacted starting acid via TLC or LC-MS.

-

Solution 1: Switch to a More Powerful Coupling Reagent. If you are using a carbodiimide like EDC/HOBt, consider switching to a more potent uronium salt like HATU or a phosphonium salt like PyBOP.[5][6] These reagents generate more reactive intermediates, which can accelerate the coupling of challenging substrates.[5][6] T3P® is also an excellent choice for driving difficult reactions to completion.[8][9]

-

Solution 2: Check Reagent Quality and Stoichiometry. Ensure your coupling reagents are anhydrous and not degraded.[1] Water can hydrolyze the activated intermediate.[1] Increase the equivalents of the coupling reagent and amine slightly (e.g., from 1.1 to 1.3-1.5 equivalents) to push the equilibrium towards the product.

-

-

Low Amine Nucleophilicity or Steric Hindrance:

-

Diagnosis: The activated ester is formed (observable by LC-MS), but it does not react with the amine.[14] This is common with electron-poor anilines or bulky secondary amines.

-

Solution 1: Increase Reaction Temperature. Gently heating the reaction (e.g., to 40-60 °C) can often provide the necessary activation energy to overcome steric barriers or increase the rate of reaction with a poorly nucleophilic amine.[15] Monitor for potential degradation of starting materials or products.

-

Solution 2: Add a Non-Nucleophilic Base. For uronium/phosphonium salt couplings, a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) is required.[6][16] Ensure you are using an adequate amount (typically 2-3 equivalents). The base deprotonates the carboxylic acid, facilitating its attack on the coupling reagent.[5]

-

Solution 3: Consider Acyl Halide Formation. For extremely difficult couplings, converting the THP-carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can create a highly reactive electrophile.[14] This method is harsh and may not be compatible with sensitive functional groups.[14]

-

-

Suboptimal Solvent Choice:

-

Diagnosis: Reactants are not fully dissolved, or the reaction rate is unexpectedly slow.

-

Solution: Screen Alternative Solvents. While DMF and DCM are common, they are not always optimal. A solvent screen including acetonitrile, THF, or 2-MeTHF could reveal a medium that better facilitates the reaction.[11] For some reagents, like T3P®, ethyl acetate is a common and effective solvent.[7]

-

Problem: I am observing significant side product formation.

Side reactions can compete with the desired amide formation, lowering yield and complicating purification.

Possible Causes & Solutions:

-

N-Acylurea Formation (with Carbodiimides):

-

Diagnosis: An insoluble byproduct is observed that is not the desired amide or the expected urea. This occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine.[3]

-

Solution: Use an Additive. The addition of 1 equivalent of HOBt or HOAt is crucial when using EDC or DCC.[3][5] These additives rapidly trap the O-acylisourea to form a more stable active ester, which minimizes the rearrangement side reaction.[3]

-

-

Epimerization/Racemization:

-

Diagnosis: If your THP-acid has a chiral center adjacent to the carboxyl group, you may observe diastereomers of your product by NMR or chiral HPLC.

-

Solution 1: Use a Low-Racemization Reagent. Uronium salts like HATU and phosphonium salts like PyBOP are generally preferred for coupling chiral acids as they are known to cause low levels of epimerization.[2][5] T3P® is also reported to have a very low risk of epimerization.[8][9][17]

-

Solution 2: Control Base and Temperature. Use a weaker, non-nucleophilic base like DIPEA or 2,4,6-collidine instead of triethylamine. Keep the reaction temperature low (0 °C to room temperature).

-

-

Guanidinium Byproduct Formation (with Uronium/Aminium Reagents):

-

Diagnosis: A side-product is formed from the reaction of the coupling reagent itself with the amine.

-

Solution: Control Order of Addition. Pre-activate the carboxylic acid with the coupling reagent and base for a few minutes before adding the amine.[18] This ensures the highly reactive species is consumed by the intended nucleophile (the carboxylate) first.

-

Data & Protocols

Table 1: Comparison of Common Coupling Reagents

| Reagent Class | Example(s) | Pros | Cons | Typical Conditions |

| Carbodiimide | EDC, DCC | Inexpensive, widely available.[4] | Slower reactions, risk of N-acylurea formation and epimerization without additives.[3] | 1.1-1.5 eq. EDC, 1 eq. HOBt, DCM or DMF, 0°C to RT. |

| Uronium/Aminium | HATU, HBTU | Very fast and highly efficient, good for hindered substrates, low epimerization.[5][6] | More expensive, byproducts require extraction.[19] | 1.1-1.3 eq. HATU, 2-3 eq. DIPEA, DMF, 0°C to RT. |

| Phosphonium | PyBOP | Similar to HATU: efficient, low epimerization, good for difficult couplings.[6] | Byproducts can be difficult to remove. | 1.1-1.3 eq. PyBOP, 2-3 eq. DIPEA, DMF or DCM, RT. |

| Phosphonic Anhydride | T3P® | High yields, extremely low epimerization, very easy water-soluble byproduct removal.[7][8][20] | Often supplied as a solution in an organic solvent. | 1.2-1.5 eq. T3P® (50% in EtOAc), 2-4 eq. Base (Pyridine or DIPEA), EtOAc or MeCN, RT. |

Experimental Protocol: General Procedure for THP Amide Formation using T3P®

This protocol provides a robust starting point for the synthesis of THP amides, leveraging the efficiency and clean work-up of T3P®.

-

Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the tetrahydropyran carboxylic acid (1.0 eq), the amine (1.1 eq), and an anhydrous solvent such as ethyl acetate (EtOAc) or acetonitrile (MeCN) to make a 0.1-0.5 M solution.

-

Base Addition: Add a suitable non-nucleophilic base. For standard couplings, pyridine (2.0 eq) is effective.[17] For more hindered substrates, N,N-Diisopropylethylamine (DIPEA) (3.0 eq) can be used. Stir the mixture for 5-10 minutes at room temperature.

-

Coupling Reagent Addition: Slowly add T3P® (50 wt.% solution in EtOAc, 1.5 eq) dropwise to the stirring solution. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 1-4 hours). If the reaction is slow, it can be gently heated to 40-50°C.

-

Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., EtOAc, 3x). The water-soluble phosphonic acid byproducts will be removed into the aqueous layer.[7][8]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization as needed.

References

- Wagh, S. J., et al. (2012). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Calicut University.

-

Aapptec Peptides. (2021). Carbodiimides and Additives. Aapptec. Available at: [Link]

-

Chem Reactor. (2024). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. Available at: [Link]

-

AMRI. WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI Global. Available at: [Link]

-

Dunetz, J. R., et al. (2008). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Optimizing Your Synthesis: The Advantages of Using T3P for Amide and Ester Formation. Available at: [Link]

-

Wikipedia. Carbodiimide. Available at: [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

-

HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

-

Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. Available at: [Link]

-

Semantic Scholar. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Available at: [Link]

-

MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Available at: [Link]

-

G. L. et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science. Available at: [Link]

-

Lu, Y., et al. (2023). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

UCL Discovery. A green chemistry perspective on catalytic amide bond formation. Available at: [Link]

-

Yoshida, J., et al. (2014). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie. Available at: [Link]

-

Aapptec Peptides. Coupling Reagents. Aapptec. Available at: [Link]

-

WikiAudio. (2016). Carbodiimide. YouTube. Available at: [Link]

-

ResearchGate. Optimization of reaction conditions for the preparation of amide 2 1a. Available at: [Link]

-